Cas no 851176-13-1 (ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate)
![ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate structure](https://www.kuujia.com/scimg/cas/851176-13-1x500.png)
ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- SMR000254555
- EN300-1611593
- Z57980689
- AB00564750-02
- SR-01000062027-1
- MLS000375302
- CHEMBL1305811
- 851176-13-1
- SR-01000062027
- AKOS030699721
- HMS2561A15
- ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate
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- Inchi: 1S/C16H16ClNO3/c1-3-21-16(20)15-10(2)18-14(9-19)13(15)8-11-5-4-6-12(17)7-11/h4-7,9,18H,3,8H2,1-2H3
- InChI Key: QDPYBCKZIWKMTO-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)CC1=C(C=O)NC(C)=C1C(=O)OCC
Computed Properties
- Exact Mass: 305.0818711g/mol
- Monoisotopic Mass: 305.0818711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 59.2Ų
ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1611593-0.05g |
851176-13-1 | 90% | 0.05g |
$212.0 | 2023-11-13 | ||
Enamine | EN300-1611593-50mg |
851176-13-1 | 90.0% | 50mg |
$212.0 | 2023-09-23 |
ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate Related Literature
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Additional information on ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate
Research Brief on Ethyl 4-[(3-Chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate (CAS: 851176-13-1)
The compound ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate (CAS: 851176-13-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the unique structural features of this pyrrole derivative, which make it a promising scaffold for drug development. The presence of a formyl group at the 5-position and a chlorophenylmethyl substituent at the 4-position provides opportunities for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). Researchers have employed computational modeling and in vitro assays to evaluate its interactions with various biological targets, including enzymes and receptors implicated in inflammatory and neoplastic diseases.
One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated that ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The compound's selectivity for COX-2 over COX-1 suggests a favorable safety profile, reducing the risk of gastrointestinal side effects commonly observed with non-selective COX inhibitors. Further optimization of the lead compound is underway to enhance its pharmacokinetic properties.
In addition to its anti-inflammatory potential, preliminary data from a 2024 study in Bioorganic & Medicinal Chemistry Letters indicate that this pyrrole derivative may also possess anticancer properties. The compound was found to induce apoptosis in certain cancer cell lines by modulating the activity of key signaling pathways, such as the PI3K/Akt/mTOR cascade. These findings underscore the versatility of ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate as a multifunctional pharmacophore.
Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as solubility, metabolic stability, and bioavailability need to be addressed through systematic medicinal chemistry efforts. Collaborative research initiatives between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives based on this core structure.
In conclusion, ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate represents a compelling case study in the rational design of bioactive small molecules. Its dual anti-inflammatory and anticancer activities, combined with its synthetic tractability, position it as a valuable tool for both basic research and drug discovery. Future studies should focus on elucidating its mechanism of action in greater detail and optimizing its drug-like properties to advance it toward preclinical development.
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